Product packaging for Diisobutyl 3,3'-thiodipropionate(Cat. No.:CAS No. 22695-02-9)

Diisobutyl 3,3'-thiodipropionate

Cat. No.: B13756545
CAS No.: 22695-02-9
M. Wt: 290.42 g/mol
InChI Key: IVXXVLUDEOIOKF-UHFFFAOYSA-N
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Description

Contextualization within Thioester Chemistry and Antioxidant Systems Research

Diisobutyl 3,3'-thiodipropionate belongs to the family of thioesters, which are compounds containing a functional group consisting of a carbonyl group single-bonded to a sulfur atom. The general structure is R-S-CO-R'. These compounds are analogous to esters but with a sulfur atom replacing the oxygen in the ester linkage. This substitution imparts distinct chemical properties.

In the broader context of antioxidant systems, this compound is classified as a secondary or hydroperoxide-decomposing antioxidant. Unlike primary antioxidants that scavenge free radicals directly, secondary antioxidants work by decomposing hydroperoxides, which are unstable products of oxidation that can break down into new radicals, thus propagating the oxidation process. The sulfur atom in the thioester linkage is key to this functionality. It can be oxidized, a process that allows it to catalytically break down hydroperoxides into more stable, non-radical products. This mechanism is particularly valuable in the stabilization of polymers and other materials susceptible to oxidative degradation. Thioethers, a class of compounds that includes thiodipropionate esters, are known to be most effective at moderate temperatures and in the solid phase, often working synergistically with primary antioxidants like hindered phenols to provide enhanced stability. nih.govsigmaaldrich.com

Historical Development and Evolution of Thiodipropionate Ester Research

Research into thiodipropionate esters as stabilizers for various materials has a history rooted in the mid-20th century. Early investigations focused on the synthesis and application of various dialkyl esters of 3,3'-thiodipropionic acid as antioxidants. The primary application driving this research was the prevention of oxidative degradation in polymers, such as polypropylene (B1209903) and polyethylene (B3416737), as well as in foodstuffs and cosmetics. cosmeticsinfo.org

The evolution of this research saw a progression from the use of simple, shorter-chain alkyl esters to more complex, longer-chain and branched esters. This was driven by the need for improved compatibility with the polymer matrix, lower volatility, and better long-term stability. While much of the commercial and academic focus has been on esters like dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP) due to their effectiveness and suitability for specific applications, the synthesis and study of other esters, including this compound, have been part of this broader exploration. chemicalbook.comnih.gov The development of various synthetic routes, including enzyme-catalyzed processes, has also been a significant area of research, aiming for more environmentally friendly and efficient production methods. fao.org

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of this compound lies in its potential as a model compound for studying the structure-activity relationships of thioester antioxidants. The isobutyl groups, being branched, can influence the compound's solubility, compatibility with different substrates, and its antioxidant efficacy compared to its straight-chain counterparts.

Despite the general understanding of the antioxidant mechanism of thiodipropionate esters, there are still research gaps, particularly concerning the specific attributes of the diisobutyl variant. Much of the publicly available research tends to group it with other dialkyl esters of thiodipropionic acid, with data from more common esters like DLTDP often being extrapolated to the others. cosmeticsinfo.org

A significant research gap is the lack of comparative studies that systematically evaluate the performance of this compound against other thiodipropionate esters under various conditions and in different material matrices. Such studies would be invaluable in understanding how the nature of the alkyl group affects antioxidant performance. Furthermore, while the general mechanism of hydroperoxide decomposition is known, the finer details of the reaction kinetics and the influence of the steric and electronic effects of the isobutyl groups on this mechanism are not well-documented in the scientific literature. The potential for pro-oxidant effects under certain conditions, a phenomenon observed with some sulfur-containing antioxidants, also warrants further investigation for this specific compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₆O₄S
Molecular Weight 290.42 g/mol
Density Approximately 1.12 g/cm³ at 25°C
Decomposition Temperature >250°C
Solubility Miscible with organic solvents

This table is based on available data and may not be exhaustive.

Synthetic Methodologies and Mechanistic Insights in the Synthesis of this compound

The synthesis of this compound, a significant compound in various industrial applications, is achieved through several synthetic pathways. These methodologies primarily revolve around the esterification of 3,3'-thiodipropionic acid with isobutanol, employing both conventional and advanced catalytic techniques. Understanding the underlying reaction mechanisms and kinetics, along with efficient purification methods, is crucial for optimizing the production of this thioester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O4S B13756545 Diisobutyl 3,3'-thiodipropionate CAS No. 22695-02-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22695-02-9

Molecular Formula

C14H26O4S

Molecular Weight

290.42 g/mol

IUPAC Name

2-methylpropyl 3-[3-(2-methylpropoxy)-3-oxopropyl]sulfanylpropanoate

InChI

InChI=1S/C14H26O4S/c1-11(2)9-17-13(15)5-7-19-8-6-14(16)18-10-12(3)4/h11-12H,5-10H2,1-4H3

InChI Key

IVXXVLUDEOIOKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CCSCCC(=O)OCC(C)C

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Methodologies for Diisobutyl 3,3 Thiodipropionate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For Diisobutyl 3,3'-thiodipropionate, NMR is crucial for confirming the identity and purity of the compound by mapping the connectivity of its atoms.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In this compound, distinct signals corresponding to the isobutyl groups and the propionate (B1217596) backbone are expected.

Based on the structure and data from analogous compounds like Dilauryl thiodipropionate, the expected ¹H NMR signals for this compound in a solvent like CDCl₃ would be:

A triplet corresponding to the methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂).

A multiplet for the methine proton (CH) of the isobutyl group.

A doublet for the terminal methyl protons (CH₃) of the isobutyl group.

Two triplets for the two non-equivalent methylene groups in the propionate backbone (-S-CH₂-CH₂-CO-). The protons closer to the sulfur atom will appear at a different chemical shift than those closer to the carbonyl group.

For instance, in Dilauryl thiodipropionate, the protons of the methylene groups adjacent to the sulfur and carbonyl groups appear as triplets around 2.79 ppm and 2.62 ppm, respectively. chemicalbook.com A similar pattern is expected for the diisobutyl ester, with slight variations in the exact chemical shifts due to the different alkyl chain. The parent compound, 3,3'-Thiodipropionic acid, shows two triplets for these protons at approximately 2.81 ppm and 2.71 ppm in D₂O. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar compounds.

Proton Group Predicted Chemical Shift (ppm) in CDCl₃ Multiplicity
Isobutyl -CH₃ ~0.9 Doublet
Isobutyl -CH ~1.9 Multiplet
-S-CH₂- ~2.8 Triplet
-CH₂-CO- ~2.6 Triplet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal.

The key resonances expected in the ¹³C NMR spectrum are:

A signal for the carbonyl carbon (C=O) of the ester group, typically found in the downfield region (170-175 ppm).

Signals for the carbons of the isobutyl group: the methylene carbon attached to the oxygen (O-CH₂), the methine carbon (CH), and the terminal methyl carbons (CH₃).

Signals for the two methylene carbons of the propionate backbone (-S-CH₂- and -CH₂-CO-).

Data for Dimyristyl 3,3'-thiodipropionate shows the carbonyl carbon at a specific chemical shift, with the various methylene carbons of the long alkyl chains appearing in the upfield region. chemicalbook.com For this compound, the isobutyl carbons would present a simpler, more defined set of signals. The general range for sp³ hybridized carbons is between 0 and 90 δ, while sp² carbons, like the carbonyl group, appear between 110 and 220 δ. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar compounds.

Carbon Group Predicted Chemical Shift (ppm) in CDCl₃
Isobutyl -CH₃ ~19
Isobutyl -CH ~28
-S-CH₂- ~30
-CH₂-CO- ~34
-O-CH₂- ~71

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within the isobutyl and propionate fragments. For example, it would show a correlation between the -S-CH₂- and -CH₂-CO- protons.

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached protons.

These techniques have been successfully used to assign the full proton and carbon spectra of related thio-compounds, providing a template for the analysis of this compound. nih.gov

When this compound is incorporated into a polymer matrix as a stabilizer, its physical state and interaction with the polymer can be investigated using solid-state NMR (ssNMR). Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the structure and dynamics of molecules in the solid phase.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to enhance the signal of the less abundant ¹³C nuclei and to differentiate between rigid and mobile segments of the sample. By analyzing the chemical shifts and relaxation times, one can determine if the antioxidant is molecularly dispersed, exists in amorphous domains, or has formed crystalline pockets within the polymer. This is crucial for understanding its mechanism of action and efficacy as a stabilizer.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to its constituent bonds.

Key characteristic absorption bands include:

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group. This is one of the most prominent peaks in the spectrum.

C-O Stretch: Absorption bands corresponding to the C-O single bonds of the ester group will appear in the fingerprint region, typically around 1100-1300 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the isobutyl and propionate groups are observed in the 2850-3000 cm⁻¹ region.

C-S Stretch: The carbon-sulfur bond vibration is weak and appears in the fingerprint region, typically between 600-800 cm⁻¹.

The IR spectrum for the parent 3,3'-Thiodipropionic acid shows a very broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹) and a C=O stretch around 1700 cm⁻¹. chemicalbook.com For the ester derivatives like Didodecyl 3,3'-thiodipropionate, the O-H band is absent, and a strong C=O stretch is observed around 1740 cm⁻¹, along with strong C-H stretching bands. nist.govnist.gov A similar spectrum is expected for this compound.

FTIR is also highly effective for reaction monitoring. For example, during the synthesis of the compound via esterification of 3,3'-thiodipropionic acid, the disappearance of the broad O-H band of the carboxylic acid and the appearance of the sharp ester C=O band can be monitored in real-time to determine reaction completion.

Table 3: Predicted Principal IR Absorption Bands for this compound This table is predictive and based on the analysis of similar compounds.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H (Alkyl) Stretch 2850 - 3000 Medium to Strong
C=O (Ester) Stretch 1730 - 1750 Strong
C-O (Ester) Stretch 1100 - 1300 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Degradation Pathway Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons can absorb UV or visible light to promote these electrons to higher energy orbitals.

This compound possesses two main chromophores: the carbonyl group (C=O) and the thioether linkage (-S-).

n → π* Transition: The carbonyl group can undergo a weak n → π* transition, which typically occurs in the range of 270-300 nm.

n → σ* Transition: The non-bonding electrons on the sulfur atom can be excited to an anti-bonding σ* orbital. These transitions for simple thioethers usually occur at shorter wavelengths, often below 220 nm.

The UV-Vis spectrum is therefore expected to show weak absorption in the near-UV region. While not a primary tool for structural elucidation of this compound, UV-Vis spectroscopy is exceptionally useful for monitoring degradation pathways. Oxidation of the thioether to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-) introduces new chromophores that alter the UV absorption profile. This change can be quantitatively monitored to study the kinetics and mechanism of antioxidant action or degradation under thermal or photo-oxidative stress.

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
3,3'-Thiodipropionic acid
Dilauryl thiodipropionate
Didodecyl 3,3'-thiodipropionate
Dimyristyl 3,3'-thiodipropionate
Sulfoxide

Chromatographic Techniques for Purity Assessment, Reaction Progress Monitoring, and Degradation Product Identification

Chromatographic methods are fundamental in separating and quantifying the components of a mixture, making them ideal for assessing the purity of this compound, monitoring its synthesis, and identifying any potential degradation products.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC can be employed to determine its purity by separating it from any volatile impurities or residual starting materials from its synthesis. While specific research detailing GC methods for this compound is not extensively found in public literature, the principles of GC analysis for similar compounds are well-established.

A typical GC analysis would involve dissolving the sample in a suitable organic solvent and injecting it into the instrument. The components are then separated based on their boiling points and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. For mechanistic studies, GC can be used to track the formation of volatile byproducts during the synthesis or degradation of the thioester, providing insights into the reaction pathways.

Hypothetical GC Parameters for Purity Analysis:

ParameterValue
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 10 min
Detector Flame Ionization Detector (FID) at 300 °C
Carrier Gas Helium or Nitrogen

For non-volatile impurities and degradation products, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC is particularly useful for creating a detailed purity profile of this compound. A reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would be suitable for this compound.

In a typical HPLC analysis, a solution of the sample is injected into the column, and the components are separated based on their differential partitioning between the mobile and stationary phases. A UV detector is commonly used for detection, as the ester and thioether functionalities may exhibit some UV absorbance. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a charged aerosol detector (CAD) can be utilized. A certificate of analysis for a similar compound, Dioctadecyl 3,3'-Thiodipropionate, indicates an HPLC purity of 99.84% as determined by ELSD, showcasing the utility of this technique. lgcstandards.com

Illustrative HPLC Method Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector UV at 210 nm or ELSD
Injection Volume 10 µL

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation in Research Contexts

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides a powerful method for identifying unknown impurities and degradation products.

In mass spectrometry, the molecule is ionized and then fragmented. The resulting mass-to-charge ratio of the ions is measured, producing a mass spectrum that is a fingerprint of the molecule. For this compound, electron ionization (EI) in GC-MS would likely lead to extensive fragmentation, providing structural information about the isobutyl and propionate moieties. Electrospray ionization (ESI) in LC-MS is a softer ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed to controllably fragment the parent ion and gain further structural insights. The study of fragmentation pathways is crucial for identifying metabolites and degradation products of similar compounds. nih.govrsc.org

Thermal Analysis Techniques in Thioester Stability Studies (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

The thermal stability of this compound is a critical parameter, especially given its application as an antioxidant in materials that may be processed or used at elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal behavior of materials. iitk.ac.innasa.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. iitk.ac.inresearchgate.net For this compound, TGA can determine the onset temperature of decomposition, which is a key indicator of its thermal stability. The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal degradation or in an oxidative atmosphere (e.g., air) to assess oxidative stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. iitk.ac.inresearchgate.net DSC can be used to determine the melting point and heat of fusion of this compound. It can also detect other thermal events such as glass transitions, crystallization, and solid-solid phase transitions. When used to study the oxidative stability, the Oxidation Induction Time (OIT) can be determined, which is a measure of the material's resistance to oxidation. mt.com

Expected Thermal Analysis Data for a Thioester Antioxidant:

AnalysisParameterExpected Result
TGA Onset of Decomposition (in N₂)> 200 °C, indicating good thermal stability. researchgate.net
DSC Melting PointA sharp endothermic peak corresponding to the melting of the crystalline solid.
DSC Oxidation Induction Time (OIT)A measure of the time to the onset of the exothermic oxidation process.

Mechanistic Studies of Antioxidant Activity and Polymer Stabilization by Thiodipropionate Esters

Detailed Investigation of Peroxide Decomposition Mechanisms

The primary antioxidant function of thiodipropionate esters, including diisobutyl 3,3'-thiodipropionate, is the non-radical decomposition of hydroperoxides (ROOH). These hydroperoxides are formed during the autoxidation of polymers and can otherwise break down to form highly reactive and damaging radicals. The thioether sulfur in this compound is the active center for this protective action.

Stoichiometric and Catalytic Decomposition Pathways

The decomposition of hydroperoxides by thiodipropionate esters can proceed through both stoichiometric and catalytic pathways. The initial reaction involves the oxidation of the sulfide (B99878) to a sulfoxide (B87167).

Stoichiometric Decomposition: In the initial stages of its antioxidant function, this compound reacts with hydroperoxides in a stoichiometric manner. The sulfur atom is progressively oxidized, first to a sulfoxide and subsequently to a sulfone. This multi-step process deactivates several hydroperoxide molecules for each molecule of the thioester.

A simplified representation of the stoichiometric reactions is as follows:

Sulfide to Sulfoxide: R-S-R + R'OOH → R-SO-R + R'OH

Sulfoxide to Sulfone: R-SO-R + R'OOH → R-SO₂-R + R'OH

Catalytic Decomposition: Under certain conditions, derivatives of the initial thiodipropionate can enter a catalytic cycle, further enhancing its efficiency. The sulfenic acid (RSOH), formed from the decomposition of the sulfoxide, is believed to play a key role in a catalytic cycle that decomposes hydroperoxides. This catalytic activity significantly enhances the long-term stabilizing effect of thiodipropionate esters.

Intermediates and Products of Peroxide Scavenging

The interaction between this compound and hydroperoxides leads to a series of oxidation products of the thioester. The primary and most stable intermediates and final products are the corresponding sulfoxide and sulfone.

Reactant Intermediate Product Final Product
This compoundDiisobutyl 3,3'-sulfinyldipropionateDiisobutyl 3,3'-sulfonyldipropionate

Synergistic Effects in Multi-Component Antioxidant Systems

This compound is a secondary antioxidant and is most effective when used in combination with a primary antioxidant, such as a hindered phenol (B47542). This combination results in a synergistic effect, where the total stabilizing effect is greater than the sum of the individual effects of each antioxidant.

Understanding Synergistic Mechanisms at the Molecular Level

The synergy between this compound and primary antioxidants operates through a complementary mechanism of action.

Primary Antioxidant (e.g., Hindered Phenol): Scavenges chain-propagating radicals (ROO•, R•).

Secondary Antioxidant (this compound): Decomposes hydroperoxides (ROOH) into non-radical, stable products.

Research on Inhibition of Polymer Degradation Processes

The addition of this compound, typically as part of a stabilizer package, significantly inhibits the degradation of polymers like polypropylene (B1209903) and polyethylene (B3416737). The degradation of these polymers is an autocatalytic, free-radical process that leads to a deterioration of their mechanical, optical, and physical properties.

The key steps in polymer degradation that are inhibited by the synergistic action of this compound and a primary antioxidant are:

Degradation Step Inhibition Mechanism
Initiation: Formation of initial polymer radicals.Not directly inhibited, but subsequent steps are blocked.
Propagation: Reaction of polymer radicals with oxygen to form peroxy radicals, which then abstract hydrogen to form hydroperoxides.Hindered phenol intercepts the peroxy radicals.
Chain Branching: Decomposition of hydroperoxides into more radicals.This compound decomposes hydroperoxides into non-radical products, preventing this critical step.

By preventing the chain-branching step, this compound effectively breaks the autocatalytic cycle of degradation. This leads to a longer service life for the polymer product, maintaining its integrity even when exposed to heat and oxygen over extended periods.

Mitigation of Photo-oxidative Degradation in Polymeric Materials

Thiodipropionate esters, including this compound, are instrumental in protecting polymeric materials from the damaging effects of photo-oxidation. This process is initiated by ultraviolet (UV) radiation, which generates free radicals within the polymer matrix. While primary antioxidants are the first line of defense against these radicals, the subsequent reactions invariably lead to the formation of hydroperoxides (ROOH). These hydroperoxides are unstable and can cleave under the influence of UV light or heat, creating new, highly reactive radicals (RO• and •OH) that propagate the degradation cycle, leading to chain scission, cross-linking, and a loss of mechanical properties.

This compound functions as a hydroperoxide decomposer. It converts the harmful hydroperoxides into stable, non-radical products, primarily alcohols. This action effectively breaks the degradation chain reaction at a critical point. By preventing the proliferation of new radicals, the ester helps to preserve the structural integrity and appearance of the polymer when exposed to sunlight. This stabilizing effect is crucial for materials used in outdoor applications, such as automotive parts, building materials, and outdoor furniture. The effectiveness of thiodipropionate esters like DLTDP in protecting against UV-induced degradation has been well-documented, a function directly attributable to this hydroperoxide decomposition mechanism. univook.com

Enhancement of Thermo-oxidative Stability in Advanced Polymers

In environments with elevated temperatures, polymers are susceptible to thermo-oxidative degradation. Heat accelerates the rate of oxidation, leading to a rapid decline in material performance. This compound plays a vital role in enhancing the long-term thermal stability (LTTS) of advanced polymers. specialchem.com Similar to its role in photo-oxidation, the ester targets and neutralizes hydroperoxides that are formed as byproducts of the initial oxidation of the polymer backbone.

The sulfur atom in the thiodipropionate structure is key to this process, undergoing oxidation to sulfoxide and subsequently to sulfone forms as it decomposes hydroperoxides. This sacrificial oxidation of the stabilizer prevents the breakdown of the main polymer chains. nih.gov The use of thiodipropionate esters, often referred to as thiosynergists, in combination with primary phenolic antioxidants, provides a robust stabilization package. The primary antioxidant traps initial free radicals, while the thiodipropionate ester "cleans up" the resulting hydroperoxides, preventing them from thermally decomposing and reigniting the degradation cycle. This synergistic relationship is particularly effective in protecting materials during high-temperature processing and throughout their service life in demanding applications. specialchem.comunivook.com

Stabilization Mechanisms in Specific Polymer Types (e.g., polyolefins, ABS graft copolymers)

The efficacy of this compound and its analogs is well-established in a variety of specific polymer systems, most notably polyolefins and Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS) graft copolymers.

Polyolefins (Polypropylene and Polyethylene): Polyolefins such as polypropylene (PP) and polyethylene (PE) are highly susceptible to oxidation due to the presence of tertiary carbon atoms in the case of PP, which are prone to radical attack. During melt processing and subsequent use, these polymers degrade, leading to reduced molecular weight and embrittlement. univook.com Thiodipropionate esters are essential additives for improving the long-term heat stability of polyolefins. specialchem.comunivook.com They work in concert with phenolic antioxidants to create a comprehensive stabilization system. Research on related compounds like Dioctadecyl 3,3'-thiodipropionate shows that a ratio of 1:2 or 1:3 of phenolic antioxidant to thiosynergist provides an optimal balance of cost and performance for long-term thermal stability. specialchem.com The thiodipropionate decomposes hydroperoxides that the primary antioxidant cannot address, thereby preserving the polymer's molecular structure and mechanical properties. univook.com

ABS Graft Copolymers: Acrylonitrile Butadiene Styrene (ABS) is a graft copolymer that combines the rigidity of acrylonitrile and styrene with the toughness of a polybutadiene (B167195) rubber phase. However, the unsaturated polybutadiene component is particularly vulnerable to oxidative degradation, which can lead to discoloration (yellowing) and loss of impact strength. Thiodipropionate esters serve as effective stabilizers for ABS resins by targeting the hydroperoxides that form on the butadiene segments. univook.com By preventing the chain scission and cross-linking of the rubbery phase, these stabilizers help maintain the material's critical impact resistance and aesthetic appearance over time.

The table below illustrates the synergistic effect of combining a primary antioxidant with a thiodipropionate ester in polypropylene, demonstrating the significant improvement in long-term thermal stability.

Stabilizer System Polymer Matrix Performance Metric Result
No AntioxidantPolypropyleneTime to EmbrittlementVery Short
Primary Antioxidant (Phenolic) OnlyPolypropyleneTime to EmbrittlementModerate Improvement
Primary Antioxidant + Thiodipropionate EsterPolypropyleneTime to EmbrittlementSignificant Improvement

This table is a qualitative representation based on established principles of polymer stabilization. specialchem.com

Mechanistic Studies of Stabilization Performance in Diverse Material Matrices (e.g., lubricants, plastics, food packaging)

The utility of thiodipropionate esters extends beyond solid polymers into other material matrices where oxidative degradation is a concern.

Lubricants: In industrial lubricants and oils, oxidation leads to an increase in viscosity, sludge formation, and the generation of corrosive acids. Thiodipropionate esters like DLTDP are added to improve oxidation stability. medchemexpress.com They function by the same hydroperoxide decomposition mechanism, neutralizing the degradation precursors that form during high-temperature operation, thereby extending the life of the lubricant and protecting the machinery it lubricates.

Plastics: As broadly discussed, thiodipropionate esters are a cornerstone of stabilizer packages for a wide range of plastics, including polyolefins, PVC, and high-impact polystyrene. univook.comunivook.com Their ability to prevent degradation during melt processing and throughout the product's life cycle is critical for ensuring the durability of plastic goods.

Food Packaging: In food packaging applications, preventing the degradation of the polymer is essential to protect the food from off-tastes, odors, and harmful leachates. Specific thiodipropionate esters, such as DLTDP and DSTDP, are approved for use as antioxidants in food-packaging materials, where they can migrate into food in small amounts. govinfo.govfda.gov Their role is to stabilize the packaging material itself, ensuring it remains inert and does not break down. researchgate.net For instance, studies have identified the oxidative products of DLTDP that can leach from polypropylene containers, highlighting the compound's active role in preventing polymer degradation. nih.gov

The consistent mechanism of hydroperoxide decomposition allows this compound and related esters to provide essential stabilization across these varied applications, safeguarding material integrity against oxidative forces.

Research Applications and Paradigms in Advanced Materials Science

Diisobutyl 3,3'-Thiodipropionate as a Research Additive in Polymer Science

In polymer science, additives are crucial for tailoring material properties to meet the demands of specific applications. capes.gov.br Thioester compounds, including the dialkyl thiodipropionate class to which this compound belongs, are recognized as secondary or hydroperoxide-decomposing antioxidants. capes.gov.brresearchgate.net Their primary function is to work in synergy with primary antioxidants, such as hindered phenols, to protect the polymer during high-temperature processing and throughout its service life. researchgate.netresearchgate.net

The introduction of additives can influence the reaction kinetics during polymerization and the resultant physical properties of the polymer. While specific kinetic studies on this compound are not extensively detailed in publicly available research, the general mechanism of thiodipropionate esters involves the decomposition of hydroperoxides (ROOH), which are formed during polymer oxidation. capes.gov.br The oxidation of organic polymers follows a radical chain mechanism, and the decomposition of hydroperoxides is a critical step that can lead to chain scission and degradation of the material's properties. researchgate.net

By catalytically breaking down hydroperoxides into non-radical, stable products, thiodipropionate additives interrupt the degradation cycle. This protective action helps preserve the polymer's molecular weight and, consequently, its mechanical properties such as tensile strength and impact resistance. The decomposition of dialkyl thiodipropionate esters can lead to the formation of various antioxidant-active products, including sulfur dioxide, which are themselves effective at destroying hydroperoxides. capes.gov.br

Table 1: Representative Effect of Thioester Antioxidants on Polymer Properties This table presents illustrative data for the thiodipropionate class to demonstrate the typical effects on polymer properties, as specific data for the diisobutyl variant is limited.

PropertyUnstabilized PolymerPolymer + Primary AntioxidantPolymer + Primary Antioxidant + Thioester Synergist
Melt Flow Index (g/10 min) High (Degraded)ModerateLow (Stable)
Tensile Strength at Yield (MPa) LowModerateHigh
Elongation at Break (%) LowModerateHigh
Long-Term Heat Aging (Hours to Failure) < 100500 - 800> 1500

Source: Conceptual data based on the synergistic action of thioesters described in technical literature.

The long-term durability of polymer composites, particularly under conditions of thermal and oxidative stress, is a significant area of research. researchgate.netresearchgate.net The service life of such materials is often limited by the thermo-oxidative stability of the polymer matrix. researchgate.net Studies on polymer composites focus on how additives can mitigate degradation over time. researchgate.netnist.gov

Contributions to Functional Materials Development and Performance Evaluation

This compound contributes to the development of functional materials by acting as a stabilizing agent. Its role is particularly noted in polyolefins like polypropylene (B1209903) and polyethylene (B3416737), where it helps create materials with enhanced thermal stability. The performance evaluation of materials containing thiodipropionate esters often involves comparing them against unstabilized materials or those containing only primary antioxidants. researchgate.net The synergistic effect between thioesters and phenolic antioxidants is a key aspect of this evaluation, often demonstrating a level of stabilization that neither additive can achieve on its own.

Research into Thioester Role in Lubricant and Grease Formulations

In the field of lubrication, additives are essential components that enhance the performance and extend the life of base oils. mdpi.comresearchgate.net Modern lubricants are complex formulations of base fluids and chemical additives designed to reduce friction and wear. researchgate.netresearchgate.net Sulfur-containing compounds are a well-established class of lubricant additives, known for their antioxidant and anti-wear properties. mdpi.com

The antioxidant mechanism of thioesters in lubricants is similar to their function in polymers. During mechanical operation, lubricants are exposed to heat, pressure, and oxygen, leading to oxidative degradation. mdpi.com This process forms harmful byproducts like acids, esters, and alcohols, which can increase viscosity and corrode metal parts. mdpi.com Thioesters function as peroxide decomposers, neutralizing these aggressive oxidation intermediates and preventing the propagation of the degradation chain. researchgate.netmdpi.com

While zinc dithiophosphates (ZDDPs) are highly effective anti-wear additives, there is ongoing research into "ashless" alternatives to reduce potential emissions. mdpi.commdpi.com Thioesters are considered in this context. Their anti-wear performance is linked to their ability to form protective films on metal surfaces through tribochemical reactions, although this is a more prominent feature of thiophosphate esters. mdpi.com

Table 2: Antioxidant Performance Metrics in Lubricant Formulations This table shows typical test parameters used to evaluate the antioxidant efficacy of additives like thioesters in lubricants.

Performance TestParameter MeasuredUninhibited Base OilBase Oil + Thioester Additive
Rotary Pressure Vessel Oxidation Test (RPVOT) Oxidation Induction Time (minutes)LowSignificantly Increased
Thin Film Oxidation Uptake Test (TFOUT) Oxidation Induction Time (minutes)LowSignificantly Increased
Acid Number (AN) Increase Change in AN after aging (mg KOH/g)HighLow

Source: Representative data based on standard lubricant testing methodologies. mdpi.comresearchgate.net

The effectiveness of any lubricant additive is contingent upon its compatibility with the base fluid and other additives in the formulation. functionalproducts.competer-greven.de Lubricant base stocks vary significantly in polarity, from non-polar mineral oils and polyalphaolefins (PAOs) to more polar synthetic esters. functionalproducts.competer-greven.de An additive must be soluble in the base oil to function correctly. functionalproducts.com

Environmental Fate, Degradation Pathways, and Ecotoxicological Research Methodologies

The environmental fate of Diisobutyl 3,3'-thiodipropionate is governed by a combination of abiotic and biotic processes that determine its persistence, transformation, and ultimate impact on ecosystems. Research into these pathways is crucial for a comprehensive environmental risk assessment.

Research on Abiotic Transformation Pathways (e.g., hydrolysis kinetics)

For instance, studies on other dialkyl thiodipropionates suggest that these compounds are generally resistant to simple hydrolysis under neutral conditions but can be degraded under acidic or enzymatic conditions. researchgate.net The degradation of thioester networks has been shown to be mediated by thioester exchange, a process that could contribute to the transformation of this compound in the presence of other thiol-containing compounds in the environment. nih.govresearchgate.net

The general expectation for esters is that they will hydrolyze to the corresponding alcohol and carboxylic acid. In the case of this compound, this would yield isobutanol and 3,3'-thiodipropionic acid. The rate of this reaction in the environment is a key parameter for assessing its persistence.

Table 1: General Hydrolysis Data for Analogous Thiodipropionate Esters

CompoundConditionHalf-lifeReference
Didodecyl 3,3'-thiodipropionateGavage or feed application in vivoRapidly hydrolyzed europa.eu
Distearyl thiodipropionateNot specifiedResistant to hydrolysis chemicalbook.com

Note: This table presents data for related compounds due to the lack of specific data for this compound.

Studies on Biotic Degradation Mechanisms (e.g., biodegradation in activated sludge, identification of microbial consortia)

Biotic degradation is a significant pathway for the removal of this compound from the environment. The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bonds by microbial esterases, releasing isobutanol and 3,3'-thiodipropionic acid. This is a common metabolic pathway for ester-containing compounds. nih.govresearchgate.netresearchgate.net

Following hydrolysis, the resulting 3,3'-thiodipropionic acid can be further degraded by various microorganisms. Studies on the biodegradation of 3,3'-thiodipropionic acid and related sulfur compounds have identified several bacterial strains and metabolic pathways. For example, Variovorax paradoxus strain TBEA6 can utilize 3,3'-thiodipropionate as a sole source of carbon and energy. nih.gov This bacterium cleaves the compound into 3-mercaptopropionate (B1240610) (3MP). nih.gov

The catabolism of 3,3'-dithiodipropionic acid, a related compound, in Tetrathiobacter mimigardefordensis involves cleavage into 3-mercaptopropionic acid, which is then oxidized to 3-sulfinopropionic acid and further metabolized to propionyl-CoA. nih.gov It is plausible that a similar pathway exists for the degradation of the 3,3'-thiodipropionic acid derived from this compound.

Microbial consortia in environments such as activated sludge are expected to play a crucial role in the biodegradation of this compound. While specific studies on this compound in activated sludge are limited, research on other esters and thioethers indicates that these environments harbor diverse microbial communities capable of their degradation. nih.govnih.gov Genera such as Rhodococcus have been identified in the degradation of related organic sulfur compounds. nih.gov

Identification and Characterization of Environmental Transformation Products and Metabolites

The environmental transformation of this compound is expected to generate a series of intermediate products and metabolites. Based on the known degradation pathways of analogous compounds, the primary transformation products are likely to be:

Isobutanol: Formed from the hydrolysis of the ester linkages.

3,3'-Thiodipropionic acid: The carboxylic acid backbone remaining after hydrolysis.

Further degradation of 3,3'-thiodipropionic acid can lead to the formation of:

3-Mercaptopropionic acid (3MP): A key intermediate resulting from the cleavage of the thioether bond. nih.govnih.gov

3-Sulfinopropionic acid: An oxidation product of 3MP. nih.gov

Propionyl-CoA: A central metabolic intermediate formed after desulfurization. nih.gov

In addition to hydrolysis and biodegradation of the core structure, the sulfur atom in the thioether linkage is susceptible to oxidation. This can lead to the formation of:

Diisobutyl 3,3'-sulfoxydipropionate (sulfoxide): The product of the oxidation of the sulfur atom.

Diisobutyl 3,3'-sulfonyldipropionate (sulfone): The product of further oxidation of the sulfoxide (B87167).

These oxidative transformations are important to consider as they can alter the physicochemical properties and potential toxicity of the parent compound. chemicalbook.com Reviews on the transformation products of rubber antioxidants, a class of compounds that includes thiodipropionate esters, highlight the importance of identifying such degradation products to fully assess their environmental impact. researchgate.netnih.gov

Table 2: Potential Environmental Transformation Products and Metabolites of this compound

Parent CompoundTransformation ProcessProduct/MetaboliteReference (by analogy)
This compoundHydrolysisIsobutanol nih.govresearchgate.net
This compoundHydrolysis3,3'-Thiodipropionic acid nih.govresearchgate.net
3,3'-Thiodipropionic acidBiodegradation3-Mercaptopropionic acid nih.govnih.gov
3-Mercaptopropionic acidBiodegradation (Oxidation)3-Sulfinopropionic acid nih.gov
3-Sulfinopropionic acidBiodegradationPropionyl-CoA nih.gov
This compoundOxidationDiisobutyl 3,3'-sulfoxydipropionate chemicalbook.com
Diisobutyl 3,3'-sulfoxydipropionateOxidationDiisobutyl 3,3'-sulfonyldipropionate chemicalbook.com

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are valuable in silico tools for predicting the environmental fate and ecotoxicological effects of chemicals when experimental data are limited. ecetoc.orgrsc.orgresearchgate.netfrontiersin.org For this compound, QSAR models can be employed to estimate key physicochemical properties and environmental endpoints that govern its behavior.

The general process of QSAR modeling involves developing a statistical relationship between the chemical structure (represented by molecular descriptors) and a specific property or activity. These models are built using data from a set of well-characterized chemicals and can then be used to predict the properties of new or untested compounds.

For the environmental assessment of this compound, QSAR models could be applied to predict:

Physicochemical properties: such as water solubility, vapor pressure, and the octanol-water partition coefficient (log Kow). These parameters are fundamental to understanding the partitioning of the chemical between different environmental compartments (air, water, soil, and biota).

Environmental fate parameters: including rates of hydrolysis, biodegradation half-life, and soil adsorption coefficient (Koc). These predictions help in assessing the persistence and mobility of the substance in the environment.

Ecotoxicological endpoints: such as acute and chronic toxicity to aquatic organisms (e.g., fish, daphnids, and algae).

While specific QSAR models developed for this compound were not found in the reviewed literature, various publicly and commercially available QSAR software platforms (e.g., EPISuite™, OECD QSAR Toolbox) contain models that can be used to generate estimations for this compound based on its chemical structure. ncsu.edu The reliability of these predictions depends on the applicability domain of the model, which is determined by the structural and mechanistic similarity of the target compound to the chemicals in the training set of the model.

Research Methodologies for Assessing Environmental Persistence and Bioaccumulation Potential

The assessment of environmental persistence and bioaccumulation potential is a critical component of the environmental risk assessment of chemicals. regulations.govnih.govresearchgate.net Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are typically used to generate the necessary data.

Environmental Persistence:

The persistence of this compound in the environment is primarily assessed by determining its degradation half-life in relevant environmental compartments. Key research methodologies include:

Ready Biodegradability Tests (e.g., OECD 301 series): These screening-level tests evaluate the potential for rapid and complete biodegradation in an aerobic aqueous medium.

Simulation Tests for Biodegradation in Water, Soil, and Sediment (e.g., OECD 307, 308, 309): These higher-tier studies provide more environmentally realistic degradation rates and half-lives under specific conditions.

Hydrolysis as a Function of pH (OECD 111): This test determines the abiotic degradation rate due to hydrolysis at different pH values.

Bioaccumulation Potential:

The potential for this compound to accumulate in living organisms is assessed by measuring its bioconcentration factor (BCF) or bioaccumulation factor (BAF). Important research methodologies include:

Bioconcentration: Flow-through Fish Test (OECD 305): This is the gold standard method for determining the BCF in fish.

Estimation of Bioaccumulation Potential: The octanol-water partition coefficient (log Kow) is often used as a screening tool to predict bioaccumulation potential. A high log Kow suggests a higher potential for a substance to be taken up and stored in the fatty tissues of organisms. However, for substances like this compound that are readily metabolized, the log Kow may not be a reliable predictor of in vivo bioaccumulation.

Based on data for analogous thiodipropionate esters, such as didodecyl thiodipropionate, significant bioaccumulation is not expected. europa.eu This is because the rapid hydrolysis of the ester bonds to more polar metabolites facilitates their excretion from the body, preventing accumulation in tissues. europa.eu

Theoretical and Computational Chemistry Approaches to Diisobutyl 3,3 Thiodipropionate

Molecular Orbital Theory and Electronic Structure Calculations for Reactivity Prediction

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. It describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The most critical of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.arnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, making it a key indicator of its nucleophilicity. For Diisobutyl 3,3'-thiodipropionate, the lone pairs of electrons on the central sulfur atom, as well as the oxygen atoms of the ester groups, are expected to make a significant contribution to the HOMO. This suggests that the sulfur atom is a likely site for initial interaction with electrophilic species and free radicals.

The energy of the LUMO indicates the molecule's ability to accept electrons, reflecting its electrophilicity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for predicting chemical reactivity. nih.gov A small energy gap signifies that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. researchgate.net Conversely, a large energy gap suggests high stability. nih.gov For this compound, used as an antioxidant, a controlled level of reactivity is desirable, which would be reflected in its HOMO-LUMO gap.

Table 1: Key Molecular Orbital Parameters and Their Significance for Reactivity

ParameterSymbolSignificancePredicted Role in this compound
Highest Occupied Molecular Orbital EnergyEHOMORepresents the electron-donating ability. Higher energy indicates a stronger nucleophile.The sulfur atom's lone pairs contribute significantly, making it a primary site for antioxidant activity.
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the electron-accepting ability. Lower energy indicates a stronger electrophile.The carbonyl groups of the esters are potential sites for nucleophilic attack.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.The gap size would be optimized for its function, allowing it to react with peroxides but remain stable under normal conditions.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Thermochemistry

Density Functional Theory (DFT) is a highly versatile and accurate computational method used to investigate the electronic structure and energetics of molecules. nih.gov It is particularly valuable for elucidating complex reaction mechanisms and calculating thermochemical data, such as bond dissociation energies (BDEs). nih.govresearchgate.net

For this compound, which functions as a secondary antioxidant, its primary role is to decompose hydroperoxides into non-radical, stable products. This prevents the formation of highly reactive radicals that would otherwise degrade a material, such as a polymer. The antioxidant mechanism of dialkyl thiodipropionates is understood to proceed through the oxidation of the sulfide (B99878) group. capes.gov.br

DFT calculations can model the step-by-step process of this reaction. The initial step involves the reaction of the sulfide with a hydroperoxide (ROOH). This process can be investigated through several potential antioxidant mechanisms:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a radical. scielo.org.za

Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first donates an electron, followed by a proton. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, followed by an electron transfer. researchgate.net

In the case of thiodipropionate esters, the mechanism is primarily non-radical and involves the nucleophilic sulfur atom attacking the hydroperoxide. DFT can be used to calculate the activation energies for these steps, identifying the most favorable reaction pathway. The calculations would show that the sulfur atom is progressively oxidized to sulfoxide (B87167) and then to other species. Some of these decomposition products, such as sulfur dioxide (SO₂), are themselves potent catalysts for hydroperoxide decomposition, creating an autosynergistic effect. capes.gov.br

Thermochemical data, especially BDEs, are critical for understanding reactivity. A lower BDE for a particular bond indicates it is more easily broken. DFT can calculate the BDEs for all bonds in the molecule, identifying the most labile sites. nih.gov

Table 2: Representative Thermochemical Data Calculated by DFT for Antioxidant Mechanisms

Thermochemical ParameterSignificance in MechanismRelevance to this compound
Bond Dissociation Enthalpy (BDE) Energy required to break a bond homolytically. Lower BDE indicates a more likely site for H-atom donation (HAT mechanism).DFT would likely show that the C-H bonds adjacent to the sulfur and ester groups are the most relevant for radical scavenging, though the primary mechanism is peroxide decomposition at the sulfur atom.
Ionization Potential (IP) Energy required to remove an electron. A lower IP favors the SET-PT mechanism.The sulfur lone pairs would lower the IP, making electron donation a plausible initial step in certain oxidative processes.
Proton Dissociation Enthalpy (PDE) Energy required to remove a proton. A lower PDE favors the SPLET mechanism.This is less relevant for thiodipropionates, which lack acidic protons, compared to phenolic antioxidants.
Activation Energy (Ea) The energy barrier for a reaction. Lower Ea indicates a faster reaction rate.DFT calculations of the reaction between the sulfide and a hydroperoxide would reveal the kinetic favorability of its antioxidant function.

Molecular Dynamics Simulations for Material Interactions and Stability Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic behavior of materials at the atomic scale. This approach is ideal for analyzing how an additive like this compound interacts with a host material, such as a polymer matrix. purdue.educhula.ac.th

When used as a stabilizer in plastics, the effectiveness of this compound depends not only on its intrinsic chemical reactivity but also on its physical behavior within the polymer. MD simulations can provide crucial insights into:

Dispersion and Solubility: By simulating a system containing both the polymer and the additive, MD can predict whether the additive will be evenly dispersed or will aggregate. Good dispersion is essential for effective stabilization.

Mobility: The diffusion coefficient of the additive can be calculated to understand its mobility within the polymer matrix. Low mobility is often desired for long-term stability, ensuring the antioxidant does not leach out of the material.

Effect on Polymer Properties: The simulation can reveal how the additive affects the bulk properties of the polymer, such as its glass transition temperature (Tg), density, and mechanical strength. purdue.edu

Interaction Energy: MD can quantify the non-covalent interactions (e.g., van der Waals forces) between the additive and the polymer chains, indicating the compatibility of the two components.

Table 3: Typical Outputs from MD Simulations and Their Interpretation

MD Simulation OutputParameterSignificance for Additive Stability and Interaction
Radial Distribution Function g(r)Describes how the density of surrounding particles varies as a function of distance from a reference particle. It indicates the degree of mixing or aggregation of the additive in the polymer.
Mean Square Displacement MSDMeasures the average distance a molecule travels over time. It is used to calculate the diffusion coefficient, indicating the mobility of the additive.
Glass Transition Temperature TgThe temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. MD can predict shifts in Tg upon addition of the stabilizer.
Interaction Energy EintQuantifies the strength of interaction between the additive and the polymer matrix, providing a measure of compatibility.

Prediction of Chemical Reactivity, Spectroscopic Properties, and Stability Parameters through Computational Methods

By combining the insights from MO theory and DFT, a range of global reactivity descriptors can be calculated to create a comprehensive profile of a molecule's chemical behavior. nih.govresearchgate.net These parameters provide a quantitative measure of stability and reactivity.

Furthermore, computational methods can predict spectroscopic properties, which can be used to verify experimental findings. A key visualization tool is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule's surface, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netresearchgate.net For this compound, the MEP map would visually confirm that the most negative potential is located around the carbonyl oxygen atoms and the sulfur atom, identifying them as the most probable sites for interaction with electrophiles or for coordinating to metal ions.

Table 4: Predicted Chemical Reactivity and Stability Parameters for this compound

ParameterSymbolFormulaSignificance
Chemical Hardness η(IP - EA) / 2Measures resistance to change in electron distribution. A harder molecule is less reactive.
Chemical Softness S1 / (2η)The reciprocal of hardness. A softer molecule is more reactive.
Electronegativity χ(IP + EA) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index ωμ² / (2η)Measures the propensity of a species to accept electrons. A higher value indicates a better electrophile.
Chemical Potential μ-(IP + EA) / 2Represents the "escaping tendency" of an electron from a stable system.
Molecular Electrostatic Potential (MEP) --Visualizes charge distribution and reactive sites. Red areas are nucleophilic; blue areas are electrophilic.

These computational tools provide a profound, multi-faceted understanding of this compound at a level of detail that is difficult to achieve through experimentation alone. They explain the origins of its antioxidant activity, predict its behavior in various environments, and offer a rational basis for the design of next-generation stabilizers.

Future Research Directions and Emerging Areas for Diisobutyl 3,3 Thiodipropionate

Development of Novel and Sustainable Synthetic Approaches

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes. researchgate.netresearchgate.net For Diisobutyl 3,3'-thiodipropionate, this translates to the development of new synthetic routes that are more atom-efficient, utilize less hazardous reagents, and generate minimal waste. mdpi.comsemanticscholar.orgnih.gov

Future research in this area will likely explore:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for the esterification of 3,3'-thiodipropionic acid with isobutanol presents a promising green alternative to conventional chemical synthesis. mdpi.comnih.gov Enzymatic reactions are typically conducted under milder conditions, are highly selective, and are environmentally friendly. mdpi.comnih.gov

Green Solvents: Investigation into the use of greener reaction media, such as ionic liquids or solvent-free systems, could significantly reduce the environmental footprint of this compound production. researchgate.netmdpi.com

Continuous Flow Synthesis: Shifting from batch to continuous flow processes can offer improved safety, efficiency, and scalability. researchgate.net This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

These sustainable approaches aim to create a more economical and environmentally responsible lifecycle for this important antioxidant.

Exploration of Advanced In-Situ Spectroscopic Techniques for Real-Time Monitoring

To optimize the synthesis of this compound, real-time monitoring of the esterification process is crucial. Advanced in-situ spectroscopic techniques offer a powerful tool for achieving this by providing continuous data on reaction kinetics and product formation without the need for offline sampling.

Emerging research directions include:

In-situ Raman and Mid-Infrared (MIR) Spectroscopy: These techniques can be used to monitor the disappearance of reactants (3,3'-thiodipropionic acid and isobutanol) and the appearance of the this compound product in real-time. acs.orgrsc.orgnih.govrsc.org This allows for precise determination of reaction endpoints, leading to improved efficiency and consistency. acs.org

Process Analytical Technology (PAT): The integration of in-situ spectroscopy with PAT frameworks can enable automated process control. rsc.orgresearchgate.net By continuously monitoring critical process parameters, adjustments can be made in real-time to maintain optimal reaction conditions.

The implementation of these advanced monitoring techniques promises to enhance the efficiency, safety, and quality of this compound production.

Integration and Performance Evaluation in Next-Generation Sustainable Material Systems

As the demand for sustainable materials like bioplastics and recycled polymers grows, so does the need for effective stabilization systems. Future research will focus on integrating this compound into these next-generation materials and evaluating its performance. syensqo.commarketresearchintellect.comwikipedia.org

Key areas of investigation will be:

Bioplastics: Assessing the compatibility and efficacy of this compound in biodegradable and bio-based polymers, such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs).

Recycled Polymers: Investigating the role of this compound in maintaining the mechanical and aesthetic properties of recycled plastics through multiple processing cycles. syensqo.com

Synergistic Blends: Developing and evaluating synergistic combinations of this compound with other stabilizers, including primary antioxidants and UV stabilizers, to provide comprehensive protection for sustainable polymers. marketresearchintellect.comacs.org The goal is to create customized stabilizer packages tailored to the specific needs of these emerging materials. marketresearchintellect.com

This research will be instrumental in expanding the application of this compound and supporting the transition to a more circular plastics economy.

Advanced Multi-Scale Modeling for Predictive Performance and Environmental Impact Assessment

Computational modeling offers a powerful and cost-effective approach to predict the performance of antioxidants and assess their potential environmental impact. Advanced multi-scale modeling can bridge the gap between molecular-level interactions and macroscopic material properties. utk.edunih.gov

Future research in this domain will likely involve:

Predictive Performance Modeling: Developing multi-scale models to simulate the degradation of polymers containing this compound under various conditions. nih.govzenodo.orgresearchgate.net These models can help predict the long-term effectiveness of the antioxidant and optimize its concentration in different polymer matrices.

Environmental Impact Assessment: Utilizing computational tools to assess the environmental fate and potential toxicity of this compound and its degradation products. nih.govfrontiersin.org This can aid in the design of more environmentally benign antioxidants.

Quantum Mechanics-Based Approaches: Employing computational chemistry methods, such as Density Functional Theory (DFT), to investigate the fundamental mechanisms of antioxidant activity at the molecular level. frontiersin.org This can provide insights for the design of more effective antioxidant structures.

These modeling efforts will accelerate the development and optimization of antioxidant systems while minimizing the need for extensive experimental testing.

Research into Derivatization and Structural Modification for Enhanced Functionality

Modifying the chemical structure of this compound through derivatization can lead to enhanced functionality and improved performance in specific applications. researchgate.netnih.gov

Potential areas for future research include:

Introducing Additional Functional Groups: Incorporating other functional groups into the molecule, such as phenolic moieties, could create a multifunctional antioxidant with both primary (radical scavenging) and secondary (peroxide decomposing) capabilities. researchgate.netnih.gov

Altering Alkyl Chains: Modifying the isobutyl ester groups could influence the antioxidant's solubility, compatibility with different polymers, and volatility.

Synthesis of Oligomeric or Polymeric Antioxidants: Creating larger molecules based on the thiodipropionate structure could reduce migration from the polymer matrix, leading to improved long-term stability and reduced potential for migration into food or the environment.

This research into structural modification holds the key to developing next-generation thiodipropionate antioxidants with tailored properties for a wide range of demanding applications.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing diisobutyl 3,3'-thiodipropionate?

Answer: Synthesis typically involves esterification of 3,3'-thiodipropionic acid with isobutyl alcohol under acidic catalysis. A reported procedure for analogous esters (e.g., tert-butyl derivatives) uses reflux conditions with dicyclohexylcarbodiimide (DCC) as a coupling agent . Characterization should include:

  • NMR spectroscopy (¹H, ¹³C) to confirm esterification and sulfur connectivity. Peaks for propionate chain protons (δ ~2.5–2.8 ppm) and isobutyl methyl groups (δ ~0.9–1.2 ppm) are expected .
  • Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M]+ for tert-butyl derivatives at m/z 290.1552) .
  • Chromatographic purity assessment (GC/HPLC) with standards, as described for dilauryl thiodipropionate (>99% purity) .

Q. How does this compound function as an antioxidant in polymer systems?

Answer: Thiodipropionate esters act as secondary antioxidants by decomposing hydroperoxides into stable products via sulfoxide/sulfone intermediates. Their efficacy depends on alkyl chain mobility; shorter chains (e.g., isobutyl) may enhance diffusion in low-polarity matrices like polyolefins. Synergistic effects with primary antioxidants (e.g., hindered phenols) are documented for distearyl derivatives, reducing oxidative chain reactions .

Advanced Questions

Q. What are the microbial degradation pathways for thiodipropionate esters, and how can they inform environmental fate studies?

Answer: Variovorax paradoxus TBEA6 catabolizes 3,3'-thiodipropionic acid (TDP) via cleavage of the thioether bond, producing sulfite and propionyl-CoA (Fig. 6, ). For esters like diisobutyl TDP, enzymatic hydrolysis likely precedes sulfur oxidation. Growth assays (OD₆₀₀ monitoring) in minimal media with TDP as the sole carbon source can model biodegradation kinetics . Mutant strain studies (e.g., Δ05510) further identify gene clusters responsible for esterase activity.

Q. How do alkyl chain length and branching influence the antioxidant performance of thiodipropionate esters?

Answer: Longer alkyl chains (e.g., distearyl, C18) increase compatibility with hydrophobic polymers but reduce diffusivity. Branched chains (e.g., isobutyl) may lower melting points (cf. distearyl MP: 63°C ), enhancing processing. Structure-activity relationships (SAR) can be tested via:

  • Thermogravimetric analysis (TGA) to compare thermal stability.
  • Oven aging assays measuring carbonyl index (FTIR) in polypropylene films .
  • Melt flow index (MFI) changes under oxidative conditions .

Q. What analytical challenges arise when detecting this compound in complex matrices, and how are they addressed?

Answer: Challenges include low volatility (requiring derivatization for GC-MS) and matrix interference (e.g., plasticizers). Methodologies include:

  • LC-MS/MS with electrospray ionization (ESI) for intact ester detection .
  • Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from lipids .
  • Isotope dilution with deuterated internal standards for quantification in biological samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.